Pumosetrag - 1055328-70-5

Pumosetrag

Catalog Number: EVT-10908244
CAS Number: 1055328-70-5
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DDP733 is an oral prokinetic drug which Dynogen is developing as a treatment for both Irritable Bowel Syndrome with constipation (IBS-c) and nocturnal gastroesophageal reflux disease (NGERD). It is a partial agonist of the serotonin type 3 receptor (5-HT3). Serotonin is a neurotransmitter that is known to be involved in the control of the gastrointestinal (GI) system. Preclinical studies of DDP733 established the compound’s prokinetic properties (the ability to promote the motility of the GI tract).
Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.
Overview

Pumosetrag is a novel compound classified as a selective partial agonist of the serotonin 5-hydroxytryptamine type 3 receptor. It is primarily being investigated for its potential therapeutic applications in gastroesophageal reflux disease and irritable bowel syndrome. The compound is designed to modulate gastrointestinal function by acting on specific serotonin receptors, which play a critical role in regulating gut motility and lower esophageal sphincter pressure.

Source

Pumosetrag was developed by Dynogen Pharmaceuticals, under a license from Mitsubishi Pharma Corporation. It has undergone various phases of clinical trials to assess its efficacy and safety in treating conditions like gastroesophageal reflux disease and irritable bowel syndrome with constipation.

Classification
  • Chemical Class: Serotonin receptor agonist
  • Target Receptor: 5-hydroxytryptamine type 3 receptor
  • Therapeutic Areas: Gastroesophageal reflux disease, irritable bowel syndrome
Synthesis Analysis

Methods

The synthesis of pumosetrag involves several chemical processes that utilize various reagents and solvents, although specific synthetic routes have not been extensively detailed in the available literature. The synthesis typically requires careful control of reaction conditions to ensure the desired purity and yield.

Technical Details

While detailed methods for the synthesis of pumosetrag are scarce, it is generally synthesized through multi-step organic reactions that may include:

  • Formation of the core piperazine structure.
  • Modifications to introduce specific functional groups that enhance receptor selectivity and binding affinity.
Molecular Structure Analysis

Structure

Pumosetrag's chemical structure features a piperazine ring, which is characteristic of many serotonin receptor modulators. The specific arrangement of atoms and functional groups allows it to selectively interact with the serotonin 5-hydroxytryptamine type 3 receptor.

Data

The molecular formula for pumosetrag is not explicitly provided in the search results, but it typically would include elements such as carbon, hydrogen, nitrogen, and possibly oxygen, consistent with its classification as a piperazine derivative.

Chemical Reactions Analysis

Reactions

Pumosetrag is designed to engage in specific interactions with serotonin receptors. The chemical reactions involved in its mechanism of action primarily consist of binding events rather than traditional chemical transformations.

Technical Details

Upon administration, pumosetrag may undergo metabolic transformations that could affect its pharmacokinetics. These transformations are crucial for understanding its efficacy and safety profile.

Mechanism of Action

Pumosetrag functions as a partial agonist at the 5-hydroxytryptamine type 3 receptor. This means that it activates the receptor but to a lesser degree than a full agonist would.

Process

  1. Binding: Pumosetrag binds to the serotonin 5-hydroxytryptamine type 3 receptor located on enteric neurons.
  2. Activation: This binding leads to a partial activation of the receptor, which modulates gastrointestinal motility.
  3. Outcome: The primary outcome observed in clinical studies includes reduced acid reflux events without significantly altering lower esophageal sphincter pressure.

Data

Clinical trials have shown that pumosetrag can reduce acid reflux events in patients with gastroesophageal reflux disease but does not significantly change lower esophageal sphincter pressure or improve symptoms over short treatment periods .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not detailed in the available literature, compounds like pumosetrag typically exhibit:

  • Solubility in organic solvents
  • Stability under standard laboratory conditions

Chemical Properties

The chemical properties include:

  • Reactivity with biological targets (serotonin receptors)
  • Potential for metabolic breakdown in vivo
  • Interaction with other pharmaceutical agents or food substances affecting absorption or efficacy.

Relevant data on these properties would typically be derived from pharmacological studies and stability tests during drug development phases.

Applications

Pumosetrag has several potential applications in scientific research and clinical practice:

  • Gastroesophageal Reflux Disease: It is being investigated for its ability to reduce reflux events effectively.
  • Irritable Bowel Syndrome: Pumosetrag shows promise as a treatment option for patients suffering from constipation-predominant irritable bowel syndrome.
  • Research Tool: As a selective serotonin receptor modulator, pumosetrag can serve as a valuable tool in pharmacological research aimed at understanding gastrointestinal motility disorders.
Introduction to Pumosetrag in Modern Pharmacotherapy

Historical Context of Serotonergic Drug Development

The foundation for Pumosetrag’s development originated with Vittorio Erspamer’s 1940 isolation of "enteramine" (later identified as serotonin) from enterochromaffin cells, revealing the gut’s extensive serotonergic network [1]. Subsequent research established that >95% of the body’s serotonin resides within the gastrointestinal tract, where it regulates motility, secretion, and sensation through diverse receptor subtypes [1] [6]. The 1950s characterization of the "M receptor" (later designated 5-hydroxytryptamine type 3) in guinea pig intestines by Gaddum and Picarelli provided the first pharmacological evidence for serotonin-gated ion channels in gut function [6].

Critical milestones in serotonergic drug development include:

  • Monoamine Hypothesis Applications (1960s): Early antidepressants targeting monoamine reuptake demonstrated gastrointestinal side effects, suggesting CNS-independent serotonin pathways [4].
  • Receptor Subtype Classification (1980s-1990s): Molecular cloning identified 14+ serotonin receptor subtypes, enabling targeted drug design. The 5-hydroxytryptamine type 3 receptor’s ligand-gated ion channel structure distinguished it from G-protein-coupled serotonin receptors [3] [6].
  • First-Generation Prokinetics: Cisapride (5-hydroxytryptamine type 4 agonist) and alosetron (5-hydroxytryptamine type 3 antagonist) demonstrated clinical efficacy but carried cardiovascular risks due to low receptor specificity [5] [9].

Table 1: Evolution of Key Serotonergic Gastrointestinal Agents

EraRepresentative AgentsPrimary TargetClinical Limitations
1980sMetoclopramideDopamine type 2 / 5-hydroxytryptamine type 4Extrapyramidal side effects
1990sCisapride5-hydroxytryptamine type 4Q-T prolongation (hERG channel affinity)
2000sTegaserod5-hydroxytryptamine type 4Ischemic cardiovascular events
2010sPumosetrag5-hydroxytryptamine type 3 (partial agonist)High selectivity minimizes off-target effects

Pumosetrag’s Emergence as a Gastrointestinal Prokinetic Agent

Pumosetrag (Mitemcinal derivative, code DDP-733) emerged as a structural optimization of earlier macrolide prokinetics. Unlike erythromycin—which exhibits non-selective motilin receptor agonism—Pumosetrag was engineered for exclusive 5-hydroxytryptamine type 3 partial agonism [9] [10]. This design strategy addressed two critical needs:

  • Overcoming Cardiac Safety Issues: Structural modifications eliminated interaction with human Ether-à-go-go-Related Gene potassium channels, avoiding Q-T prolongation risks associated with cisapride and other early prokinetics [5] [9].
  • Balancing Motility Effects: Unlike full 5-hydroxytryptamine type 3 antagonists (e.g., alosetron) that can cause constipation, Pumosetrag’s partial agonism provides modulation rather than blockade of motility pathways [3] [9].

Phase II clinical trials demonstrated Pumosetrag’s translational potential:

  • In a 14-patient dose-escalation study for chronic constipation, Pumosetrag significantly accelerated colonic transit (p<0.01 vs placebo) and improved spontaneous bowel movement frequency [9].
  • Mechanistic studies confirmed enhanced gastric accommodation and duodenal contractility without altering visceral pain thresholds—indicating primarily motor rather than analgesic effects [9].

Table 2: Pumosetrag’s Receptor Selectivity Profile vs. Comparator Agents

Pharmacologic Agent5-hydroxytryptamine type 3 Affinity (Ki, nM)5-hydroxytryptamine type 4 AffinityhERG Channel Blockade
Cisapride339 (weak antagonist)7.8 (agonist)Yes (IC50: 56nM)
Alosetron0.7 (antagonist)NoneMinimal
Prucalopride>10,0001.8 (agonist)No
Pumosetrag42 (partial agonist)>10,000No significant activity

Rationale for Targeting 5-hydroxytryptamine type 3 Receptors in Functional Gastrointestinal Disorders

The therapeutic rationale for Pumosetrag centers on three well-established roles of 5-hydroxytryptamine type 3 receptors in gastrointestinal physiology:

  • Motility Regulation: 5-hydroxytryptamine type 3 receptors on enteric neurons modulate acetylcholine release, triggering peristaltic reflexes. Receptor activation accelerates proximal gut transit while partial agonism prevents dysrhythmic contractions seen with full antagonists [1] [3].
  • Secretory Function: Serotonin binding to 5-hydroxytryptamine type 3 receptors on submucosal neurons stimulates chloride secretion and water flux into the intestinal lumen, softening stool consistency [1] [6].
  • Visceral Afferent Signaling: Though Pumosetrag primarily targets motility, 5-hydroxytryptamine type 3 receptors on spinal afferents influence nausea and abdominal discomfort. Partial agonism may normalize aberrant signaling without causing complete pathway blockade [3] [6].

Molecular studies reveal why 5-hydroxytryptamine type 3 receptors are ideal drug targets:

  • Structural Flexibility: The receptor pentamer (comprising 5-hydroxytryptamine type 3A-E subunits) permits tissue-specific subunit combinations. Gastrointestinal receptors predominantly contain 5-hydroxytryptamine type 3A homomers or 5-hydroxytryptamine type 3A/5-hydroxytryptamine type 3B heteromers, enabling organ-selective effects [2] [6].
  • Ligand-Binding Specificity: Extracellular binding loops form distinct pockets for selective agonists/antagonists. Pumosetrag interacts primarily with Loop E residues (Trp-195, Tyr-234) conferring gastrointestinal specificity over neuronal receptors [2] [6].

Table 3: Distribution and Function of 5-hydroxytryptamine type 3 Receptor Subunits in Human Gastrointestinal Tract

SubunitEncoding GenePrimary Tissue ExpressionFunctional Role
5-hydroxytryptamine type 3AHTR3AEnteric neurons, enterochromaffin cellsForms functional homomeric channels; regulates peristalsis
5-hydroxytryptamine type 3BHTR3BMyenteric plexus, vagal afferentsModulates channel conductance in heteromers with 5-hydroxytryptamine type 3A
5-hydroxytryptamine type 3CHTR3CColon epithelium, immune cellsPutative role in mucosal secretion (limited functional data)
5-hydroxytryptamine type 3DHTR3DIntestinal smooth musclePotential neuromodulatory effects (in vitro evidence only)
5-hydroxytryptamine type 3EHTR3EStomach, colonMay alter receptor trafficking (subunit function not fully characterized)

Genetic polymorphisms further explain patient-specific responses to 5-hydroxytryptamine type 3-targeted agents. For example, HTR3A variants (e.g., -42C>T) alter receptor expression and may predict prokinetic efficacy [6]. This genetic dimension supports Pumosetrag’s potential role in personalized treatment paradigms for irritable bowel syndrome and chronic constipation.

Properties

CAS Number

1055328-70-5

Product Name

Pumosetrag

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

AFUWQWYPPZFWCO-LBPRGKRZSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.